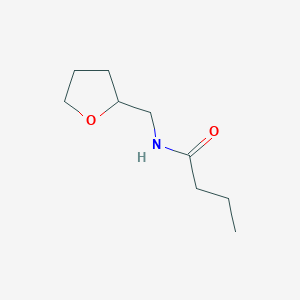

Butanamide, N-tetrahydrofurfuryl-

Description

Structurally, it combines a four-carbon amide chain with a cyclic ether moiety (tetrahydrofurfuryl), which confers unique physicochemical and biological properties.

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

N-(oxolan-2-ylmethyl)butanamide |

InChI |

InChI=1S/C9H17NO2/c1-2-4-9(11)10-7-8-5-3-6-12-8/h8H,2-7H2,1H3,(H,10,11) |

InChI Key |

CMPSCOBHZJPUAO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NCC1CCCO1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Butanoyl chloride reacts with tetrahydrofurfurylamine in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere. The reaction proceeds via nucleophilic acyl substitution:

-

Activation : The carbonyl carbon of butanoyl chloride is electrophilically activated by the chloride leaving group.

-

Nucleophilic Attack : Tetrahydrofurfurylamine attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Deprotonation and Elimination : The intermediate collapses, eliminating HCl to yield the amide.

Key Conditions :

Yield and Optimization

Reported yields range from 65–85%. Excess tetrahydrofurfurylamine (1.2 eq.) improves conversion, while slow addition of butanoyl chloride mitigates exothermic side reactions. Purification via silica gel chromatography (ethyl acetate/hexane) isolates the product.

Nitrile Intermediate Hydrolysis

This two-step method extends the carbon chain of a precursor before functional group interconversion to the amide.

Step 1: Nitrile Synthesis

1-Bromopropane undergoes nucleophilic substitution with sodium cyanide in ethanol to form butanenitrile:

Step 2: Nitrile Hydrolysis and Amidation

Butanenitrile is hydrolyzed to butanoic acid using dilute HCl (6 M, 100°C, 6 hr), followed by conversion to butanoyl chloride with thionyl chloride (SOCl₂). The acyl chloride is then reacted with tetrahydrofurfurylamine as in Section 1.

Overall Yield : 50–60% after two steps.

Direct Amide Coupling Using Silica Catalysis

Recent advances in heterogeneous catalysis enable direct amide bond formation between butanoic acid and tetrahydrofurfurylamine. Activated K60 silica catalyzes the dehydration without requiring acyl chloride intermediates.

Reaction Protocol

-

Catalyst : K60 silica (20 wt% relative to acid).

-

Conditions : Toluene reflux (110°C, 24 hr), molecular sieves to absorb water.

-

Mechanism : Silica’s Brønsted acid sites activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Yield : 60–75%, with reduced environmental impact compared to stoichiometric reagents.

Palladium-Catalyzed Carbonylation

A patent-pending method employs palladium complexes for carbonylative amidation. Butyl iodide, carbon monoxide, and tetrahydrofurfurylamine react under Pd(tfs)₂(MeCN)₂ catalysis:

Conditions : 80°C, 1 atm CO, DMF solvent, 18 hr.

Yield : 55–70%, with challenges in catalyst recovery.

Comparative Analysis of Methods

| Method | Yield | Advantages | Disadvantages |

|---|---|---|---|

| Acyl Chloride Aminolysis | 65–85% | High yield; well-established protocol | Requires toxic SOCl₂; HCl generation |

| Nitrile Hydrolysis | 50–60% | Avoids acyl chloride handling | Multi-step; lower overall yield |

| Silica Catalysis | 60–75% | Solvent-free; eco-friendly | Long reaction time (24 hr) |

| Palladium Carbonylation | 55–70% | Direct C–N bond formation | High catalyst cost; CO handling risks |

Industrial-Scale Considerations

The patent US5310954A highlights challenges in tetrahydrofuran (THF) purification from reaction mixtures, which is critical when using THF-derived amines like tetrahydrofurfurylamine. Distillation under vacuum (0.27 bar) followed by high-pressure (7.0 bar) azeotropic separation efficiently isolates THF-containing streams, ensuring amine feedstock purity.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Butanamide, N-tetrahydrofurfuryl- undergoes various chemical reactions, including:

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield butanoic acid and tetrahydrofurfurylamine.

Oxidation: The tetrahydrofurfuryl group can be oxidized to form corresponding lactones or carboxylic acids.

Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Hydrolysis: Butanoic acid and tetrahydrofurfurylamine.

Oxidation: Lactones or carboxylic acids.

Substitution: Various substituted amides.

Scientific Research Applications

Medicinal Chemistry

Butanamide, N-tetrahydrofurfuryl- has been studied for its potential therapeutic properties. It is particularly noted for:

- Anticancer Activity : Research has indicated that derivatives of butanamide can inhibit the proliferation of various cancer cell lines. For instance, studies have demonstrated significant cytotoxic effects against non-small cell lung cancer (NSCLC) cells, suggesting that this compound may target specific signaling pathways involved in tumor growth.

- Antimicrobial Properties : The compound exhibits antibacterial activity against resistant strains of bacteria, including Staphylococcus aureus. Its mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key enzymes necessary for bacterial survival.

Chemical Synthesis

Butanamide, N-tetrahydrofurfuryl- serves as a versatile building block in organic synthesis. It is used in:

- Synthesis of Complex Molecules : The compound can be employed as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

- Functionalization Reactions : Its unique structure allows for various functionalization reactions, enabling the introduction of different functional groups that enhance biological activity.

Case Study 1: Anticancer Activity

- Objective : To evaluate the cytotoxic effects of butanamide derivatives on NSCLC.

- Findings : Significant inhibition of cell proliferation was observed with IC50 values indicating potent activity against specific cancer types.

- Mechanism : Induction of apoptosis and cell cycle arrest at the G2 phase were noted.

Case Study 2: Antibacterial Evaluation

- Objective : To assess the antibacterial activity against resistant S. aureus strains.

- Results : The compound exhibited low cytotoxicity in mammalian cells while maintaining effective antimicrobial properties.

Mechanism of Action

The mechanism of action of Butanamide, N-tetrahydrofurfuryl- involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes or receptors, modulating their activity. The tetrahydrofurfuryl group may enhance the compound’s binding affinity and specificity for its targets . The exact pathways and molecular targets are still under investigation, but it is believed to influence various biochemical processes .

Comparison with Similar Compounds

Structural Analogues in the Tetrahydrofuran Family

The tetrahydrofurfuryl group is a recurring motif in specialty chemicals. Key comparisons include:

Key Observations :

Pharmacological Analogues

Butanamide derivatives are frequently explored as enzyme inhibitors. For example:

- 3-Oxo-N-(thiazol-2-yl)butanamide : A key intermediate in PDE5 inhibitors with 100% enzyme inhibition at specific concentrations . Unlike Butanamide, N-tetrahydrofurfuryl-, this compound features a thiazole ring, enhancing aromatic interactions in enzyme binding .

- N-Benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide : A hydroxamic acid derivative with antioxidant properties, highlighting the role of amide modifications in altering redox activity .

Functional Group Impact :

Physicochemical Properties

While explicit data for Butanamide, N-tetrahydrofurfuryl- are absent, inferences can be drawn:

- Boiling Point : Likely higher than tetrahydrofurfuryl esters (e.g., butyrate) due to stronger intermolecular forces in amides.

- Stability : Amides generally resist hydrolysis compared to esters, suggesting improved shelf-life .

Q & A

Q. What synthetic methodologies are recommended for preparing N-tetrahydrofurfuryl butanamide derivatives, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves amidation reactions between tetrahydrofurfurylamine and activated butanoyl derivatives (e.g., acyl chlorides or mixed anhydrides). For example, a modified Schotten-Baumann reaction under anhydrous conditions can yield the target compound. Purification is critical and often employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol or acetonitrile. Purity should be confirmed via HPLC (≥98% purity) and characterized by /-NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are essential for structural characterization and purity assessment of N-tetrahydrofurfuryl butanamide derivatives?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : - and -NMR to confirm substituent integration and stereochemistry. Dynamic NMR can detect conformational changes in solution, such as amide bond rotation barriers .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding networks). Data refinement using SHELXL or similar software is standard .

- Mass Spectrometry : HRMS (ESI-TOF) verifies molecular ion peaks and isotopic patterns.

- HPLC : Reverse-phase HPLC with UV detection ensures purity and identifies byproducts .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular conformations of N-tetrahydrofurfuryl butanamide derivatives?

- Methodological Answer : Single-crystal XRD provides definitive bond lengths, angles, and torsion angles. For example, in a study of N-(acridin-9-yl)-4-chloro-N-(4-chloro-butanoyl) butanamide, XRD revealed a planar acridine moiety and non-covalent interactions stabilizing the crystal lattice. Discrepancies between computational models (e.g., DFT-optimized structures) and experimental data can arise from crystal packing effects, which must be accounted for using software like Mercury or Olex2 .

Q. What strategies are effective for analyzing tautomerism or dynamic molecular behavior in N-tetrahydrofurfuryl butanamide derivatives?

- Methodological Answer :

- Variable-Temperature NMR : Detects equilibrium shifts between tautomers or conformers. For instance, slow exchange regimes in -NMR spectra at low temperatures can separate resonance signals for distinct tautomeric states .

- DFT Calculations : Compare experimental NMR chemical shifts with computed values for different tautomers (e.g., using Gaussian or ORCA software).

- Matrix Isolation FT-IR : Captures metastable tautomers in inert gas matrices, complementing solution-phase studies .

Q. How do steric and electronic effects of the N-tetrahydrofurfuryl group influence polymerization behavior in acrylamide-based polymers?

- Methodological Answer : The tetrahydrofurfuryl moiety introduces steric bulk and hydrogen-bonding capacity, affecting polymer solubility and thermoresponsiveness. For example, poly(N-tetrahydrofurfuryl acrylamide) exhibits lower critical solution temperature (LCST) behavior in aqueous solutions. Studies using dynamic light scattering (DLS) and turbidimetry can quantify phase transitions, while -NMR in DO monitors hydration changes during heating .

Data Contradiction and Reproducibility

Q. How can researchers reconcile conflicting reports on the biological activity of N-tetrahydrofurfuryl butanamide analogs?

- Methodological Answer : Discrepancies often stem from variations in assay conditions or compound purity. To address this:

- Standardize Assays : Use validated cell lines (e.g., HEK293 or HepG2) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Purity Verification : Confirm compound integrity via LC-MS immediately before biological testing.

- Structure-Activity Relationship (SAR) Studies : Compare analogs with systematic substitutions (e.g., halogenation, alkyl chain length) to isolate critical functional groups. For example, replacing the tetrahydrofurfuryl group with a methyl group may reduce receptor binding affinity .

Methodological Challenges

Q. What are the key challenges in scaling up the synthesis of N-tetrahydrofurfuryl butanamide derivatives for preclinical studies?

- Methodological Answer :

- Byproduct Formation : Scale-up can exacerbate side reactions (e.g., over-alkylation). Optimize reaction stoichiometry and use in-line FT-IR to monitor intermediate formation.

- Purification : Replace column chromatography with fractional crystallization or continuous-flow chromatography for large batches.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., hydrolysis of the amide bond) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.